molecular formula C22H18ClN3O2S3 B15078995 N-(3-chloro-4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

N-(3-chloro-4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B15078995
M. Wt: 488.1 g/mol
InChI Key: KEQZCYBEIYFSCH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the thiadiazole ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole.

    Attachment of the naphthalen-1-ylmethyl group: This step involves the reaction of the thiadiazole intermediate with naphthalen-1-ylmethyl chloride in the presence of a base.

    Formation of the final compound: The final step involves the reaction of the intermediate with 3-chloro-4-methoxyaniline and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to its unique structure.

    Materials Science: The compound’s aromatic and heterocyclic components make it a candidate for use in organic electronics or as a building block for advanced materials.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by:

    Inhibiting enzymes: The compound could bind to the active site of enzymes, inhibiting their activity.

    Interacting with DNA: It may intercalate into DNA, disrupting replication and transcription processes.

    Modulating signaling pathways: The compound could affect various signaling pathways by interacting with receptors or other proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide
  • N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is unique due to the presence of both the naphthalen-1-ylmethyl and thiadiazole groups, which are not commonly found together in similar compounds. This unique combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H18ClN3O2S3

Molecular Weight

488.1 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H18ClN3O2S3/c1-28-19-10-9-16(11-18(19)23)24-20(27)13-30-22-26-25-21(31-22)29-12-15-7-4-6-14-5-2-3-8-17(14)15/h2-11H,12-13H2,1H3,(H,24,27)

InChI Key

KEQZCYBEIYFSCH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC4=CC=CC=C43)Cl

Origin of Product

United States

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